molecular formula C75H118N20O22S B549135 NFAT Inhibitor CAS No. 249537-73-3

NFAT Inhibitor

Katalognummer B549135
CAS-Nummer: 249537-73-3
Molekulargewicht: 1683.9 g/mol
InChI-Schlüssel: QPMHUXBSHGAVGD-MCDIZDEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NFAT (Nuclear factor of activated T-cells) is a family of transcription factors that play a crucial role in immune response . NFAT Inhibitor is a high-affinity calcineurin binding peptide that acts as a selective inhibitor of the interaction of calcineurin with NFAT . It selectively inhibits calcineurin-mediated dephosphorylation of NFAT .


Chemical Reactions Analysis

NFAT inhibitors work by blocking the interaction of calcineurin with NFAT, thereby inhibiting calcineurin-mediated dephosphorylation of NFAT . This process is key to controlling NFAT function .


Physical And Chemical Properties Analysis

The NFAT Inhibitor-1 (VIVIT peptide) is a solid substance with a molecular weight of 1685.94. It is soluble in water to at least 90 mg/mL .

Wissenschaftliche Forschungsanwendungen

  • Selective Inhibition of Calcineurin/NFAT Activation : Frischbutter et al. (2012) demonstrated that BTP1 is the most selective inhibitor of calcineurin/NFAT activation among studied inhibitors, highlighting its potential use in clinical settings where selective inhibition is critical (Frischbutter et al., 2012).

  • NFAT Inhibition as a Pharmacodynamic Parameter for Tacrolimus : Maguire et al. (2013) used nuclear translocation of NFAT1 as a quantitative pharmacodynamic parameter for tacrolimus, a calcineurin inhibitor, in T cells, aiding in therapeutic drug monitoring in transplant settings (Maguire et al., 2013).

  • Advances in NFAT Inhibitors Research : Chen et al. (2008) reviewed the progress in NFAT inhibitor research, including clinical applications of compounds like cyclosporin A and tacrolimus, and the potential for developing new immunosuppressants (Chen, Song, & Zhang, 2008).

  • Molecular Diagnostics of Calcineurin-Related Pathologies : Musson et al. (2012) highlighted the importance of calcineurin/NFAT signaling in various clinical conditions, suggesting the potential of diagnostics and therapeutic monitoring based on Cn/NFAT activity markers (Musson, Cobbaert, & Smit, 2012).

  • Selective Modulation of NFAT in Restenosis Treatment : Yu et al. (2012) described a potent bipartite inhibitor of NFAT–calcineurin interaction, MCV1, which showed promise in treating diseases involving NFAT activation, such as restenosis (Yu et al., 2012).

  • Small Molecules Inhibiting Calcineurin-NFAT Signaling : Roehrl et al. (2004) identified small molecules that block calcineurin's targeting to NFAT, representing a novel approach to inhibiting calcineurin-NFAT signaling (Roehrl, Kang, Aramburu, Wagner, Rao, & Hogan, 2004).

  • NFAT Targeting for Autoimmune Diseases : Lee, Kim, & Choi (2018) reviewed the development of NFAT-targeting drugs for controlling T cell immunity in autoimmune diseases, underscoring the potential of specific NFAT inhibitors as therapeutic drugs (Lee, Kim, & Choi, 2018).

  • NFAT Signaling in Innate Host Defence : Vandewalle et al. (2014) discussed the role of calcineurin/NFAT signaling in myeloid cells' innate immune response, indicating its importance in understanding the host's susceptibility to infections (Vandewalle, Tourneur, Bens, Chassin, & Werts, 2014).

  • NFAT in Bone Formation and Osteoporosis : Koga et al. (2005) demonstrated that NFAT transcription factors play an important role in osteoblastic bone formation, suggesting potential strategies for managing post-transplantation osteoporosis and promoting bone regeneration in osteopenic diseases (Koga et al., 2005).

  • NFAT's Role in Alzheimer's Disease : Abdul et al. (2010) explored the contributions of NFAT isoforms to the progression of Alzheimer's disease and considered the potential benefits of using NFAT inhibitors for treatment (Abdul, Furman, Sama, Mathis, & Norris, 2010).

  • NFAT Signaling in Myeloid Haematopoiesis : Frič et al. (2012) identified a novel role for calcineurin/NFAT signaling as a negative regulator of myeloid lineage development, providing new insights into the treatment of diseases targeting calcineurin/NFAT signaling (Frič, Lim, Koh, Hofmann, Chen, Tay, Mohammad Isa, Mortellaro, Ruedl, & Ricciardi-Castagnoli, 2012).

  • NFAT in Mast Cell Activation : Hutchinson & McCloskey (1995) demonstrated the presence of NFAT in mast cells and its potential role in calcium-dependent signal transduction, suggesting implications for allergic and inflammatory responses (Hutchinson & McCloskey, 1995).

Safety And Hazards

NFAT inhibitors, like other immunosuppressive drugs, can have serious and wide-ranging side effects. These can include an increased risk of infectious diseases due to immunosuppression, organ disorders (such as those of the kidney, liver, and pancreas), cardiovascular disorders (including hypertension), nervous system disorders, and malignancies .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMHUXBSHGAVGD-MCDIZDEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H118N20O22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1683.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NFAT Inhibitor

Citations

For This Compound
1,350
Citations
N Kitamura, O Kaminuma - International journal of molecular sciences, 2021 - mdpi.com
Nuclear factor of activated T cells (NFAT), which is the pharmacological target of immunosuppressants cyclosporine and tacrolimus, has been shown to play an important role not …
Number of citations: 19 www.mdpi.com
J Aramburu, MB Yaffe, C López-Rodrı́guez, LC Cantley… - Science, 1999 - science.org
The flow of information from calcium-mobilizing receptors to nuclear factor of activated T cells (NFAT)–dependent genes is critically dependent on interaction between the phosphatase …
Number of citations: 743 www.science.org
M Kuriyama, M Matsushita, A Tateishi… - Chemical biology & …, 2006 - Wiley Online Library
… We synthesized the cell-permeable NFAT inhibitor peptide via … In our present study, this synthetic NFAT inhibitor peptide … that this specific NFAT inhibitor peptide prevents increased …
Number of citations: 52 onlinelibrary.wiley.com
Z Xie, W Dong, L Zhang, M Wang, Z Xiao… - Acta Pharmacologica …, 2022 - nature.com
… As there is currently no specific NFAT2 inhibitor, we used the NFAT inhibitor 11R-VIVIT to inhibit NFAT2 activity. Mice were treated with 5 mg/kg 11R-VIVIT on Days 1, 3, 10, 17, and 24 …
Number of citations: 10 www.nature.com
S Frischbutter, K Schultheis, M Pätzel… - Cytometry Part …, 2012 - Wiley Online Library
Small molecular inhibitors are excellent tools for manipulating cell reactions. They are widely used in scientific research to study molecular mechanisms of cells under physiological and …
Number of citations: 20 onlinelibrary.wiley.com
GP Mognol, E González-Avalos… - Proceedings of the …, 2019 - National Acad Sciences
The transcription factor nuclear factor of activated T cells (NFAT) has a key role in both T cell activation and tolerance and has emerged as an important target of immune modulation. …
Number of citations: 32 www.pnas.org
M Du, L Yang, B Liu, L Yang, X Mao, M Liang… - The FASEB …, 2021 - Wiley Online Library
… Remarkably, NFATc2 KD and the NFAT inhibitor also inhibited the … In our study, NFATc2 KD and the NFAT inhibitor led to a nota… In the present study, this synthetic NFAT inhibitor was …
Number of citations: 8 faseb.onlinelibrary.wiley.com
LM Nilsson, ZW Sun, J Nilsson… - … of Physiology-Cell …, 2007 - journals.physiology.org
… In these studies, CsA and expression of a trans-dominant NFAT inhibitor prevented agonist-… The introduction of a novel NFAT inhibitor, A-285222, offers new possibilities to overcome …
Number of citations: 103 journals.physiology.org
PG Dougherty, M Karpurapu, A Koley… - Journal of medicinal …, 2020 - ACS Publications
… Conjugation of ZIZIT to a highly active cyclic cell-penetrating peptide (CPP9 (41)) resulted in a biologically active CN–NFAT inhibitor (CPP9-ZIZIT), which inhibited NFATc3-dependent …
Number of citations: 11 pubs.acs.org
MHA Roehrl, JY Wang, G Wagner - Biochemistry, 2004 - ACS Publications
The direct protein−protein interaction between the phosphatase calcineurin and transcription factor NFAT plays important roles in a number of crucial mammalian cell signaling and …
Number of citations: 64 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.